molecular formula C9H15BN2O2 B3359285 [6-(Dimethylamino)-4-ethylpyridin-3-yl]boronic acid CAS No. 848360-83-8

[6-(Dimethylamino)-4-ethylpyridin-3-yl]boronic acid

Cat. No.: B3359285
CAS No.: 848360-83-8
M. Wt: 194.04 g/mol
InChI Key: YYKBBFZVNQTPHA-UHFFFAOYSA-N
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Description

[6-(Dimethylamino)-4-ethylpyridin-3-yl]boronic acid: is a boronic acid derivative with a pyridine ring substituted with a dimethylamino group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(Dimethylamino)-4-ethylpyridin-3-yl]boronic acid typically involves the reaction of 6-(dimethylamino)-4-ethylpyridine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, amines, or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

Chemistry: In organic synthesis, [6-(Dimethylamino)-4-ethylpyridin-3-yl]boronic acid is used as a building block for the construction of more complex molecules. It is particularly useful in cross-coupling reactions like the Suzuki-Miyaura coupling .

Biology and Medicine: Its boronic acid moiety can interact with biological targets, making it a candidate for enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties .

Mechanism of Action

The mechanism of action of [6-(Dimethylamino)-4-ethylpyridin-3-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The dimethylamino group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • [6-(Dimethylamino)pyridin-3-yl]boronic acid
  • [4-(Dimethylamino)pyridin-3-yl]boronic acid
  • [6-(Trifluoromethyl)pyridin-3-yl]boronic acid

Uniqueness: Compared to similar compounds, [6-(Dimethylamino)-4-ethylpyridin-3-yl]boronic acid has a unique combination of substituents that can influence its reactivity and binding properties. The presence of both the dimethylamino and ethyl groups can enhance its solubility and stability, making it more versatile in various applications .

Properties

IUPAC Name

[6-(dimethylamino)-4-ethylpyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O2/c1-4-7-5-9(12(2)3)11-6-8(7)10(13)14/h5-6,13-14H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKBBFZVNQTPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1CC)N(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726106
Record name [6-(Dimethylamino)-4-ethylpyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848360-83-8
Record name [6-(Dimethylamino)-4-ethylpyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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